molecular formula C5H12O2 B1206181 Pentane-2,3-diol CAS No. 42027-23-6

Pentane-2,3-diol

Cat. No.: B1206181
CAS No.: 42027-23-6
M. Wt: 104.15 g/mol
InChI Key: XLMFDCKSFJWJTP-UHFFFAOYSA-N
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Description

Pentane-2,3-diol, also known as 2,3-dimethyl-1,3-propanediol, is an organic compound that belongs to the class of diols, which are compounds that contain two hydroxyl groups. It is a colorless, odorless liquid with a boiling point of 163 °C and a melting point of −58 °C. This compound has a wide range of applications in the fields of industry, biochemistry, and medicine.

Scientific Research Applications

Dermatological Applications

Pentane-2,3-diol, also known as pentane-1,5-diol in some literature, has shown promise in dermatological applications. Sundberg and Faergemann (2008) found that pentane-1,5-diol is effective in drug delivery, exhibiting superior pharmaceutical and cosmetic properties, antimicrobial spectrum, and lower toxicity compared to other diols. It's also been identified as a safe and effective ingredient in topical pharmaceutical products. Their study underlines the potential of pentane-1,5-diol as a favorable component in dermatological formulations due to its efficacy, safety, and cost-effectiveness (Sundberg & Faergemann, 2008).

Enhancement of Percutaneous Absorption

This compound has been studied for its role in enhancing the percutaneous absorption of drugs. A study by Evenbratt and Faergemann (2009) demonstrated that pentane-1,5-diol, when added to a gel containing the antifungal drug terbinafine, increased the drug's percutaneous absorption. This suggests that this compound can be a potent absorption enhancer in topical medications, making it a valuable asset in pharmaceutical formulations (Evenbratt & Faergemann, 2009).

Antimicrobial Properties

Another significant application of this compound is in antimicrobial therapy. Faergemann et al. (2005) investigated its effectiveness against various bacteria, including multi-resistant strains. The study found that pentane-1,5-diol shows high antimicrobial activities and is a promising new compound for topical antimicrobial therapy, especially considering the rising concern about multi-resistance to traditional antimicrobials (Faergemann, Hedner, & Larsson, 2005).

Applications in Organic Chemistry

This compound also finds applications in organic chemistry. For instance, Jiao, Cao, and Zhao (2012) explored the use of certain derivatives of this compound as potential antifungal agents. Their research provides insights into the versatility of this compound derivatives in developing new fungicides, highlighting its potential beyond pharmaceutical applications (Jiao, Cao, & Zhao, 2012).

Safety and Hazards

Pentane-2,3-diol is highly flammable and may be fatal if swallowed and enters airways . It may cause drowsiness and dizziness. Prolonged or repeated contact may dry skin and cause irritation or cracking . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Properties

IUPAC Name

pentane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMFDCKSFJWJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871390
Record name Pentane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42027-23-6
Record name 2,3-Pentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42027-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Pentanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042027236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentane-2,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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